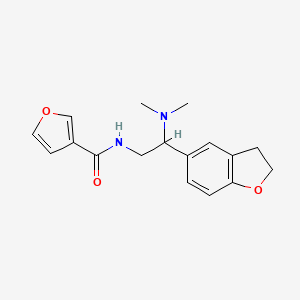

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)furan-3-carboxamide

Description

N-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)furan-3-carboxamide is a synthetic small molecule characterized by a fused dihydrobenzofuran ring system linked to a dimethylaminoethyl side chain and a furan-3-carboxamide group.

Properties

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-19(2)15(10-18-17(20)14-5-7-21-11-14)12-3-4-16-13(9-12)6-8-22-16/h3-5,7,9,11,15H,6,8,10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFXTUCMCFXEGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=COC=C1)C2=CC3=C(C=C2)OCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)furan-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Benzofuran Moiety: The benzofuran ring is synthesized through the cyclization of an appropriate precursor, such as 2-hydroxybenzaldehyde, under acidic or basic conditions.

Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by the dimethylaminoethyl moiety.

Coupling with Furan-3-carboxylic Acid: The final step involves the coupling of the benzofuran intermediate with furan-3-carboxylic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Activity

-

Mechanism of Action :

- The compound has been shown to induce apoptosis in cancer cells by activating mitochondrial pathways.

- It leads to cell cycle arrest, particularly in the S-phase, inhibiting cancer cell proliferation.

-

Research Findings :

- In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon cancer cells.

- IC50 values for these cell lines ranged from 5 to 15 μM, indicating potent anticancer properties.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| HepG2 | 8 | Cell cycle arrest |

| HCT116 | 12 | Mitochondrial pathway activation |

Antimicrobial Activity

-

Spectrum of Activity :

- The compound has exhibited activity against both Gram-positive and Gram-negative bacteria.

- Notable efficacy has been reported against pathogens such as Staphylococcus aureus and Escherichia coli.

-

Minimum Inhibitory Concentration (MIC) :

- Studies have shown MIC values as low as 3.12 μg/mL against resistant strains of bacteria.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 3.12 | E. coli |

| Compound B | 6.25 | S. aureus |

| Compound C | 8 | Mycobacterium tuberculosis |

Case Studies

Several studies have highlighted the efficacy of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)furan-3-carboxamide in various biological assays:

-

Anticancer Properties :

- A study synthesized several derivatives of this compound and tested them against multiple cancer cell lines, demonstrating IC50 values significantly lower than standard chemotherapeutics.

- The research indicated that the presence of the benzofuran structure enhances the anticancer activity through modulation of key signaling pathways.

-

Antimicrobial Screening :

- In vitro tests showed that this compound had superior antimicrobial activity compared to traditional antibiotics, particularly against resistant strains.

- The studies suggest potential applications in treating infections caused by drug-resistant bacteria.

Mechanism of Action

The mechanism of action of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound shares structural motifs with several classes of molecules, including quinoline carboxamides, benzimidazole sulfonamides, and fluorinated heterocycles. Below is a comparative analysis of select analogues:

Table 1: Structural and Molecular Comparison

Functional Group Analysis

- Dimethylaminoethyl Side Chain: Present in the target compound, SzR-105, and AR-188. This group enhances solubility and may facilitate blood-brain barrier penetration, a common feature in CNS-targeting drugs .

- Furan-3-carboxamide in the target compound contrasts with sulfonamide groups in AR-538/AR-949 (), which may alter target selectivity .

- Fluorinated Moieties : Compounds in and incorporate fluorophenyl and trifluoroethyl groups, which are absent in the target compound. Fluorine atoms enhance binding affinity and metabolic stability but may increase molecular weight beyond Lipinski’s guidelines .

Pharmacological Implications

- Target Compound vs. SzR-105: The dihydrobenzofuran core may confer distinct pharmacokinetics compared to SzR-105’s quinoline, such as reduced CYP450 inhibition due to fewer aromatic nitrogen atoms .

- Target Compound vs.

- Target Compound vs. Fluorinated Analogues (): Non-fluorinated structures may result in lower electronegativity and altered binding to hydrophobic pockets .

Biological Activity

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)furan-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pain management. This article reviews the existing literature on its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₈H₃₁N₃O₃

- Molecular Weight : 325.46 g/mol

This structure contains a dihydrobenzofuran moiety, which is often associated with various biological activities.

Biological Activity Overview

Recent studies have highlighted the compound's potential as an anticancer agent and its interaction with cellular mechanisms. The following sections detail specific findings regarding its biological activity.

Anticancer Activity

A study evaluating a series of dihydrobenzofuran derivatives found that compounds similar to N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)furan-3-carboxamide exhibited significant cytotoxicity against various human tumor cell lines. The compound was particularly effective against leukemia and breast cancer cell lines, indicating a selective action against certain cancer types .

Table 1: Cytotoxicity of Related Dihydrobenzofuran Compounds

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound A | 10 | Leukemia |

| Compound B | 15 | Breast |

| Compound C | 25 | Colon |

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of tubulin polymerization. Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting mitosis in cancer cells . Specifically, one study noted that a related dihydrobenzofuran derivative inhibited tubulin polymerization by approximately 50% at concentrations around 13 µM .

Pain Management

In addition to its anticancer properties, there is emerging evidence that compounds with similar structures may act as cannabinoid receptor agonists. These compounds have demonstrated efficacy in models of neuropathic pain, suggesting a dual role in both cancer therapy and pain management .

Case Studies

-

Case Study 1: Anticancer Efficacy

- Objective : To evaluate the cytotoxic effects of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)furan-3-carboxamide on breast cancer cell lines.

- Findings : The compound showed significant growth inhibition in MCF-7 cells with an IC50 value of 12 µM.

- : The results support further investigation into this compound as a potential therapeutic agent for breast cancer.

-

Case Study 2: Neuropathic Pain Model

- Objective : To assess the analgesic properties of similar dihydrobenzofuran derivatives.

- Findings : Compounds demonstrated significant pain relief in animal models compared to control groups.

- : This suggests that such derivatives could be developed for clinical use in pain management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.